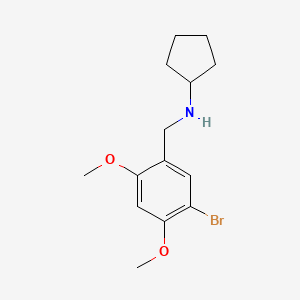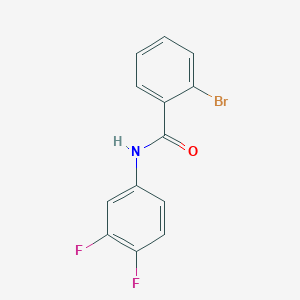![molecular formula C15H13N3O5S B5857031 N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)
N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide, commonly known as ANPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is a yellow crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
ANPA inhibits the activity of cysteine proteases by irreversibly binding to the active site of the enzyme. The sulfonamide group of ANPA forms a covalent bond with the cysteine residue of the enzyme, thereby blocking its activity. This mechanism of action makes ANPA a potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
ANPA has been shown to have both biochemical and physiological effects. Biochemically, ANPA inhibits the activity of cysteine proteases, which can lead to the accumulation of proteins and peptides in cells. Physiologically, ANPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ANPA has also been shown to inhibit the invasion and migration of cancer cells, which can prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANPA has several advantages as a research tool. It is a potent inhibitor of cysteine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. ANPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, ANPA has some limitations as a research tool. It is a highly reactive compound that can interact with other molecules in cells, which can lead to nonspecific effects. ANPA also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on ANPA. One direction is to investigate the potential of ANPA as an anticancer agent. ANPA has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another direction is to study the role of cysteine proteases in various physiological processes using ANPA as a research tool. ANPA can be used to selectively inhibit the activity of cysteine proteases, which can help to elucidate their role in various diseases. Finally, future research can focus on developing more potent and selective inhibitors of cysteine proteases based on the structure of ANPA.
Métodos De Síntesis
ANPA can be synthesized through a multistep reaction involving the reaction of 4-chloroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-nitrobenzaldehyde and acryloyl chloride. The final product is obtained by the hydrolysis of the acrylamide group.
Aplicaciones Científicas De Investigación
ANPA has been extensively studied in the field of biochemistry due to its ability to inhibit the activity of cysteine proteases. Cysteine proteases play crucial roles in various physiological processes, including protein degradation, apoptosis, and antigen processing. ANPA has been shown to inhibit the activity of cathepsin B, a cysteine protease that is overexpressed in various types of cancer. Therefore, ANPA has been proposed as a potential anticancer agent.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c16-24(22,23)13-8-6-12(7-9-13)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRDBYSBKOIIV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)

![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)

![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)


![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)